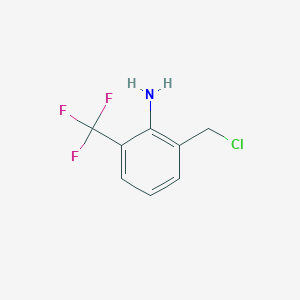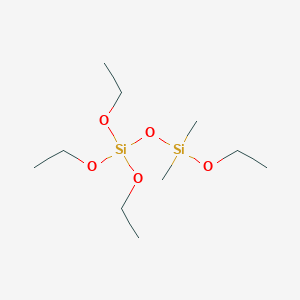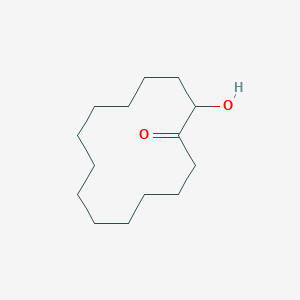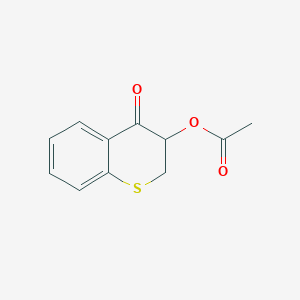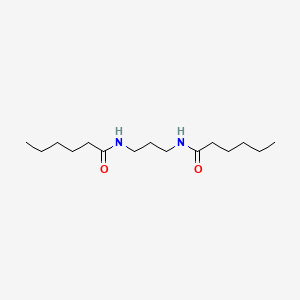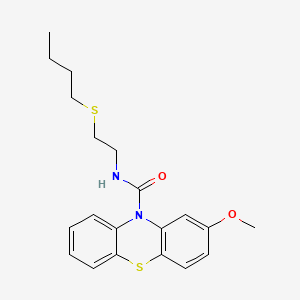
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with phenothiazine, which undergoes a series of reactions to introduce the carboxamide group and the N-(2-(butylthio)ethyl)-2-methoxy- substituents. Key steps in the synthesis may include:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amines.
Acylation: The amine groups are acylated to form the carboxamide.
Thioether Formation: The butylthio group is introduced through a nucleophilic substitution reaction.
Methoxylation: Finally, the methoxy group is added via an electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it may serve as a probe or ligand for studying enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound may be investigated for similar therapeutic applications.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- depends on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound’s functional groups may enhance its binding affinity and selectivity for these molecular targets, leading to desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the N-(2-(butylthio)ethyl)-2-methoxy- substituents, resulting in different chemical properties and applications.
N-(2-(butylthio)ethyl)-2-chloro-10H-Phenothiazine-10-carboxamide: Contains a chloro group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide:
Uniqueness
The presence of the N-(2-(butylthio)ethyl)-2-methoxy- substituents in 10H-Phenothiazine-10-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other phenothiazine derivatives and may enhance its suitability for certain applications in research and industry.
Propriétés
Numéro CAS |
53056-78-3 |
|---|---|
Formule moléculaire |
C20H24N2O2S2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
N-(2-butylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-3-4-12-25-13-11-21-20(23)22-16-7-5-6-8-18(16)26-19-10-9-15(24-2)14-17(19)22/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
Clé InChI |
KFTGMCCYQHDELC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
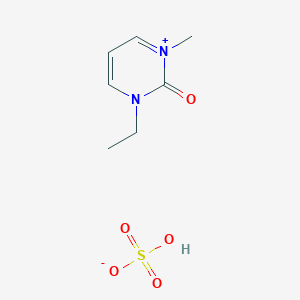
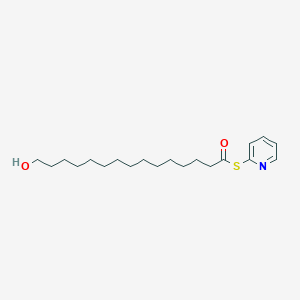

![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)

